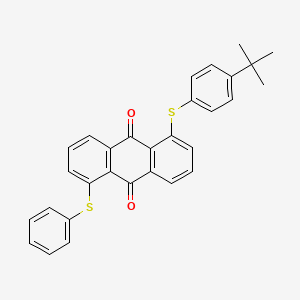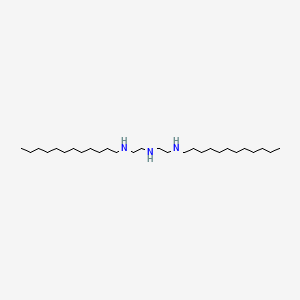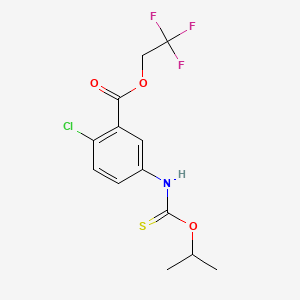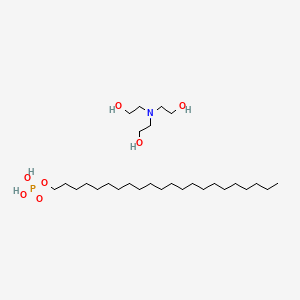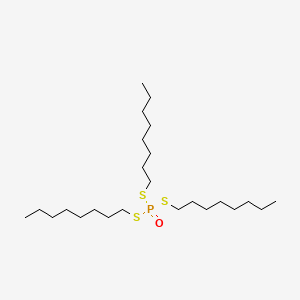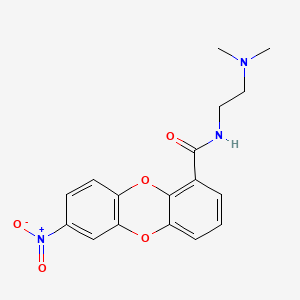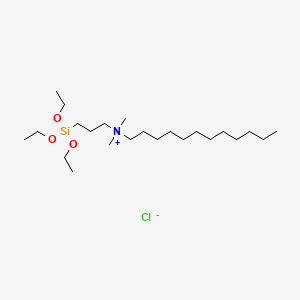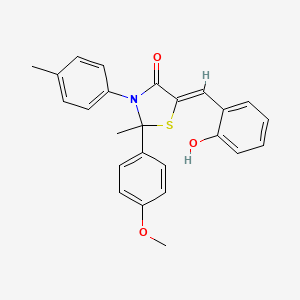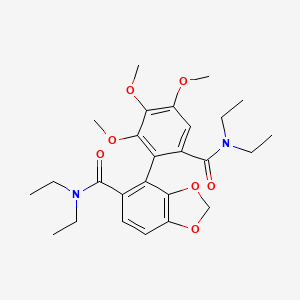
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- is a complex organic compound that features a benzodioxole ring, a carboxamide group, and several diethyl and trimethoxy substitutions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- typically involves multiple steps, starting with the preparation of the benzodioxole ring. The carboxamide group is then introduced through a series of reactions involving amide formation. The diethyl and trimethoxy substitutions are added through alkylation and methoxylation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethyl and trimethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antiprotozoal properties.
Medicine: Investigated for its potential use as an antidiarrheal medication.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-hydroxy-: Similar structure but with a hydroxy group instead of the trimethoxyphenyl group.
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(diethylamino)carbonyl-: Similar structure but without the trimethoxy substitutions.
Uniqueness
1,3-Benzodioxole-5-carboxamide, N,N-diethyl-4-(6-((diethylamino)carbonyl)-2,3,4-trimethoxyphenyl)- is unique due to its combination of diethyl, trimethoxy, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
156809-12-0 |
|---|---|
Formule moléculaire |
C26H34N2O7 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
4-[6-(diethylcarbamoyl)-2,3,4-trimethoxyphenyl]-N,N-diethyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C26H34N2O7/c1-8-27(9-2)25(29)16-12-13-18-22(35-15-34-18)20(16)21-17(26(30)28(10-3)11-4)14-19(31-5)23(32-6)24(21)33-7/h12-14H,8-11,15H2,1-7H3 |
Clé InChI |
GHSZRHKHKSKWEA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(C2=C(C=C1)OCO2)C3=C(C(=C(C=C3C(=O)N(CC)CC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




